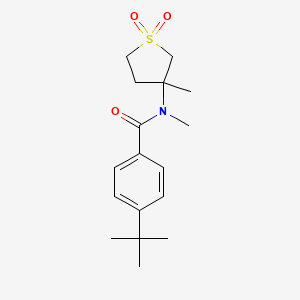

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Description

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a benzamide derivative featuring a tert-butyl substituent at the para position of the benzene ring and a unique sulfur-containing 1,1-dioxo-thiolan-3-yl moiety as part of its amide side chain. The 1,1-dioxo-thiolan-3-yl group introduces sulfone functionality, which may contribute to electronic effects (e.g., electron-withdrawing properties) and hydrogen-bonding interactions, impacting target binding or solubility .

Properties

IUPAC Name |

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3S/c1-16(2,3)14-8-6-13(7-9-14)15(19)18(5)17(4)10-11-22(20,21)12-17/h6-9H,10-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEVCMKDIDZXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is . Its structure features a tert-butyl group, a methyl group on the nitrogen, and a thiolane derivative with a dioxo functional group.

| Property | Value |

|---|---|

| Molecular Weight | 295.4 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not available |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Antioxidant Activity : The presence of the dioxo group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Cellular Signaling Modulation : It is hypothesized that the compound may influence cellular signaling pathways related to inflammation and apoptosis.

Therapeutic Applications

Potential Uses :

- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, it may serve as a candidate for developing anti-inflammatory drugs.

- Cancer Therapeutics : The compound's interaction with metabolic enzymes could position it as a potential adjunct in cancer therapy by altering drug metabolism.

Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Study 2: Enzyme Inhibition Profile

In vitro assays were conducted to evaluate the inhibition of cytochrome P450 enzymes. The compound demonstrated selective inhibition of CYP2D6 and CYP3A4, enzymes critical in drug metabolism. This inhibition profile suggests that it could affect the pharmacokinetics of co-administered drugs.

Table 2: Summary of Biological Activity Studies

| Study | Findings |

|---|---|

| Antioxidant Activity | Significant DPPH scavenging ability |

| Enzyme Inhibition | Selective inhibition of CYP2D6 and CYP3A4 |

| Cellular Assays | Modulation of inflammatory cytokine production |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional comparisons with similar benzamide derivatives:

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioavailability

- The tert-butyl group in the target compound increases lipophilicity (logP) compared to the ethoxy analog, which may enhance blood-brain barrier penetration but reduce aqueous solubility . Similar tert-butyl-substituted benzamides (e.g., compound 3gg) are synthesized for structural diversity, though bioactivity data remain sparse .

- In contrast, neuroleptic benzamides (amisulpride, tiapride) prioritize polar substituents (e.g., methoxy, sulfonyl) for receptor binding, balancing lipophilicity and solubility .

Role of Sulfone and Thiolan Moieties The 1,1-dioxo-thiolan-3-yl group in the target compound introduces a rigid, sulfone-containing heterocycle. Sulfones are known to enhance metabolic stability and participate in hydrogen bonding, as seen in protease inhibitors or anti-inflammatory agents . Analogous sulfur-containing compounds, such as Angiolin (a triazolyl-thioacetate derivative), exhibit antioxidant and cardioprotective effects, suggesting that the thiolan moiety in the target compound may confer similar redox-modulating properties .

Biological Activity Trends

- Benzamide derivatives with long acyl chains (e.g., PCAF HAT inhibitors in ) show enzyme inhibition dependent on substituent length and position. While the target compound lacks a long acyl chain, its tert-butyl group may mimic steric effects critical for binding to hydrophobic enzyme pockets .

- Compounds with isoxazolmethylthio or thienylmethylthio groups () demonstrate anticancer and antiviral activities, implying that the target compound’s thiolan group could be tailored for similar applications through structure-activity relationship (SAR) studies .

Synthetic Accessibility The synthesis of tert-butyl-substituted benzamides (e.g., compound 3gg) often employs transition-metal catalysis (e.g., nickel-mediated aminocarbonylation), suggesting viable routes for the target compound’s production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.